2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
2,5-Dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a benzothiazole ring. The presence of a piperazine moiety further enhances its chemical properties, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Benzothiazole Ring: This step involves the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile.
Methoxylation: The methoxy groups are introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Coupling with Benzamide: The final step involves the coupling of the benzothiazole derivative with a benzamide precursor under amide bond-forming conditions, such as using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzothiazole ring can be reduced under hydrogenation conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact pathways affected depend on the specific targets of the compound, which are currently under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- (4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- 25H-NBOMe 3,4,5-trimethoxybenzyl analog
Uniqueness
2,5-Dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide stands out due to its unique combination of a benzothiazole ring and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and biochemical probes.
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-24-8-10-25(11-9-24)21-23-17-6-4-14(12-19(17)29-21)22-20(26)16-13-15(27-2)5-7-18(16)28-3/h4-7,12-13H,8-11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNCDTFPCSCCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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